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  • Product: 2,6-Dihydroxy-2,6-dimethylheptan-4-one
  • CAS: 3682-91-5

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Protocols & Analytical Methods

Method

RP-HPLC method development for 2,6-dihydroxy-2,6-dimethylheptan-4-one

Comprehensive RP-HPLC Method Development and Validation Protocol for 2,6-Dihydroxy-2,6-dimethylheptan-4-one Executive Summary 2,6-Dihydroxy-2,6-dimethylheptan-4-one (CAS: 3682-91-5), commonly known as triacetone alcohol,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive RP-HPLC Method Development and Validation Protocol for 2,6-Dihydroxy-2,6-dimethylheptan-4-one

Executive Summary

2,6-Dihydroxy-2,6-dimethylheptan-4-one (CAS: 3682-91-5), commonly known as triacetone alcohol, is a highly polar aliphatic ketone generated via the aldol condensation of acetone or diacetone alcohol[1]. It is frequently monitored as a critical intermediate in catalytic upgrading processes and as a byproduct in the hydrothermal liquefaction (HTL) of biomass[2].

Analyzing triacetone alcohol presents two fundamental chromatographic challenges: poor retention on standard reversed-phase columns due to its high polarity (LogP ~ -0.3)[3], and negligible UV absorbance due to the lack of extended π -conjugation. This application note establishes a self-validating, robust RP-HPLC protocol utilizing polar-embedded stationary phases and universal detection strategies (CAD/MS) to ensure accurate, reproducible quantification.

Chemical Profiling & Method Rationale (The "Why")

As a Senior Application Scientist, method development must be driven by the physicochemical reality of the analyte rather than default laboratory habits.

  • Stationary Phase Selection & The Phase Collapse Dilemma: Retaining a highly polar molecule like triacetone alcohol requires a highly aqueous mobile phase (>90% water). Under these conditions, standard C18 columns suffer from hydrophobic phase collapse (dewetting), where the alkyl chains mat down, drastically reducing surface area and causing irreproducible retention times. Causality: To prevent this, we utilize an AQ-type (polar-endcapped) C18 column or a specialized low-silanol mixed-mode column (e.g., Newcrom R1)[4]. These columns maintain stationary phase hydration in 100% aqueous conditions, ensuring consistent partitioning of the analyte's tertiary hydroxyl groups.

  • Mobile Phase Chemistry & Silanol Masking: Triacetone alcohol is neutral; its hydroxyl and ketone groups do not ionize in standard HPLC pH ranges (pH 2–8). Therefore, pH buffering is not required for analyte ionization. However, adding 0.1% Formic Acid (FA) is critical. Causality: FA serves a dual purpose. First, it protonates residual active silanols on the silica support, preventing secondary interactions that cause peak tailing. Second, it provides the necessary proton source for positive-ion Electrospray Ionization (ESI+), facilitating the formation of the [M+H]+ adduct at m/z 175.13[5].

  • Detection Strategy: Aliphatic ketones are notoriously difficult to detect via UV-Vis spectroscopy. The carbonyl group exhibits a very weak n→π∗ transition around 275 nm ( ϵ≈15−30 ) and a stronger π→π∗ transition below 200 nm, where mobile phase solvents heavily interfere. Causality: While low-wavelength UV (210 nm) can detect high concentrations, it suffers from severe baseline drift during gradients. Consequently, universal detectors such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or MS are mandatory for trace analysis[5].

MethodLogic Start Analyte: Triacetone Alcohol (Polar, Neutral, No UV Chromophore) ColSelect Stationary Phase Selection Start->ColSelect DetectSelect Detector Selection Start->DetectSelect ColStandard Standard C18 (Phase Collapse in High Aqueous) ColSelect->ColStandard Avoid ColAQ AQ-C18 / Polar-Embedded (Stable in 100% Aqueous) ColSelect->ColAQ Optimal DetectUV UV Detection (210 nm) (Low Sensitivity, Baseline Drift) DetectSelect->DetectUV High Conc. DetectMS ESI-MS / CAD (High Sensitivity, Universal) DetectSelect->DetectMS Trace/Quant

Logical decision tree for triacetone alcohol HPLC method development.

Experimental Protocol (The "How")

Chromatographic Conditions

Table 1: Optimized RP-HPLC Parameters

ParameterSpecificationRationale
Column Polar-embedded C18 or Newcrom R1 (150 x 4.6 mm, 3 µm)Prevents phase collapse in highly aqueous conditions[4].
Mobile Phase A HPLC-grade Water + 0.1% Formic AcidProvides aqueous environment for polar retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidEluting solvent; FA ensures MS ionization[4].
Gradient Program 0-2 min: 5% B2-7 min: 5% 40% B7-10 min: 5% BShallow gradient to elute the polar ketone while washing out hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °CReduces mobile phase viscosity and improves mass transfer.
Injection Vol 5 µLPrevents column overloading while maintaining sensitivity.
Detection CAD, ELSD, or ESI-MS (Positive mode, m/z 175.1)Overcomes the lack of UV chromophores in triacetone alcohol[5].
Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Filter HPLC-grade Water and Acetonitrile through a 0.2 µm PTFE membrane.

    • Add 0.1% (v/v) LC-MS grade Formic Acid to both solvents. Degas via ultrasonication for 10 minutes to prevent pump cavitation.

  • Standard Preparation:

    • Accurately weigh 10 mg of 2,6-dihydroxy-2,6-dimethylheptan-4-one reference standard.

    • Dissolve in 10 mL of 95:5 Water:Acetonitrile to create a 1 mg/mL stock solution.

    • Serially dilute with the same diluent to desired calibration levels (e.g., 10 - 100 µg/mL).

  • System Equilibration:

    • Purge the HPLC system with Mobile Phase A and B.

    • Equilibrate the column at 5% B for at least 20 column volumes (approx. 30 minutes at 1.0 mL/min) until the CAD/MS baseline is completely stable.

  • Sequence Execution (Self-Validating System):

    • Inject a Blank (95:5 Water:MeCN) to verify the absence of ghost peaks or carryover.

    • Inject the System Suitability Standard (50 µg/mL) five consecutive times to calculate %RSD, Tailing Factor, and Theoretical Plates. Proceed with sample injections only if SST criteria (Section 4) are met.

  • Data Analysis:

    • Integrate the peak corresponding to triacetone alcohol (expected RT ~3.5 - 4.5 min depending on exact system dead volume).

    • Construct a calibration curve. Note: CAD response is inherently non-linear across wide ranges and requires a power-law or quadratic curve fit for accurate quantification.

ExpWorkflow Prep 1. Sample Prep Dilute in H2O/MeCN Equil 2. Equilibration 95% Aqueous + 0.1% FA Prep->Equil Inject 3. Injection 2 - 5 µL Volume Equil->Inject Elute 4. Gradient Elution Retain Polar Ketone Inject->Elute Detect 5. Detection CAD or MS (m/z 175.1) Elute->Detect

Step-by-step experimental workflow for the RP-HPLC analysis of triacetone alcohol.

System Suitability & Self-Validation

To ensure the protocol is a self-validating system, the following System Suitability Testing (SST) criteria must be met prior to analyzing unknown samples.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) Precision %RSD 1.0% (n=5)Indicates pump proportioning malfunction or stationary phase dewetting.
Peak Tailing Factor ( Tf​ ) 0.8 ≤Tf​≤ 1.5Suggests secondary silanol interactions, column voiding, or degradation.
Theoretical Plates (N) N 5000Implies poor column efficiency or excessive extra-column dead volume.
Signal-to-Noise (S/N) S/N 10 (at LOQ)Detector sensitivity issue, nebulizer blockage (CAD/MS), or mobile phase contamination.

Troubleshooting & Optimization

  • Symptom: Gradual loss of retention time over multiple injections.

    • Cause: Hydrophobic phase collapse due to prolonged exposure to highly aqueous mobile phases.

    • Solution: Flush the column with 100% Acetonitrile for 30 minutes to re-wet the stationary phase. Ensure the column used is explicitly rated for 100% aqueous conditions (AQ-type).

  • Symptom: Poor sensitivity or high background noise in MS/CAD.

    • Cause: Contaminated mobile phase or the presence of non-volatile buffers.

    • Solution: Ensure strictly LC-MS grade solvents and additives are used. Never use phosphate buffers with CAD, ELSD, or MS detectors, as they will precipitate and permanently foul the nebulizer[4].

  • Symptom: Peak splitting or severe fronting.

    • Cause: Sample solvent is too strong (e.g., dissolved in 100% Acetonitrile or Methanol).

    • Solution: Ensure the sample is diluted in a solvent that matches the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile) to prevent the analyte from traveling ahead of the solvent front.

References

  • 4-Heptanone, 2,6-dihydroxy-2,6-dimethyl- | CID 77259 Source: PubChem URL:[Link]

  • Separation of 2,6-Dihydroxy-2,6-dimethyl-4-heptanone on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

  • Molecular footprint of co-solvents in hydrothermal liquefaction (HTL) of Fallopia Japonica Source: Aalborg University Research Portal URL:[Link]

  • 2,6-dihydroxy-2,6-dimethylheptan-4-one (C9H18O3) Mass Spectrometry Adducts Source: PubChemLite URL:[Link]

  • Upgrading bio-based acetone to diacetone alcohol by aldol reaction using Amberlyst A26-OH as catalyst Source: Reaction Kinetics, Mechanisms and Catalysis URL:[Link]

Sources

Application

Polarographic and Voltammetric Techniques for the Quantitative Determination of 2,6-dihydroxy-2,6-dimethylheptan-4-one

An Application Note and Protocol from the Senior Application Scientist Abstract This document provides detailed methodologies for the quantitative analysis of 2,6-dihydroxy-2,6-dimethylheptan-4-one, a difunctional alipha...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides detailed methodologies for the quantitative analysis of 2,6-dihydroxy-2,6-dimethylheptan-4-one, a difunctional aliphatic ketone, using polarographic techniques. Direct determination of aliphatic ketones can be challenging due to their reduction at highly negative potentials.[1][2] This guide presents two robust protocols: a direct analysis method using Differential Pulse Polarography (DPP) with a supporting electrolyte designed for an extended cathodic window, and a more sensitive indirect method involving derivatization to a Girard T hydrazone.[3] These protocols are designed for researchers, quality control analysts, and drug development professionals requiring a reliable and validated method for the quantification of this and structurally similar analytes.

Introduction and Scientific Principle

2,6-dihydroxy-2,6-dimethylheptan-4-one is a molecule of interest in synthetic and pharmaceutical chemistry, potentially as an intermediate, a final product, or a process-related impurity. Accurate quantification is crucial for process optimization, stability studies, and quality assurance. Polarography, an electroanalytical technique based on current-voltage measurements at a dropping mercury electrode (DME), offers a sensitive and cost-effective analytical solution.[4][5][6]

The core of this analysis relies on the electrochemical reduction of the ketone (carbonyl) functional group. Aliphatic ketones undergo a reduction process at the electrode surface, typically involving the acceptance of electrons and protons to form the corresponding secondary alcohol.[7][8] The fundamental reaction can be summarized as:

R-C(=O)-R' + 2e⁻ + 2H⁺ → R-CH(OH)-R'

The potential at which this reduction occurs is characteristic of the molecule's structure. However, simple aliphatic ketones often require very negative potentials for reduction, which can be obscured by the reduction of common electrolyte components or the solvent itself.[1] To overcome this, two strategies are presented:

  • Strategy A (Direct Analysis): Utilizes a supporting electrolyte containing a tetraalkylammonium salt, such as tetrabutylammonium perchlorate (TBAP). The large size and difficult reduction of the tetrabutylammonium cation (TBA⁺) extends the usable negative potential range of the working electrode, permitting the direct observation of the ketone's reduction wave.

  • Strategy B (Indirect Analysis via Derivatization): This approach enhances sensitivity and shifts the reduction potential to a more accessible region. The ketone is reacted with Girard's Reagent T (trimethylammonium acetylhydrazide chloride) to form a hydrazone.[3] This derivative contains an azomethine group (-C=N-), which is significantly easier to reduce than the original carbonyl group, providing a well-defined polarographic wave at a less negative potential.[2][3]

Instrumentation and Reagents

2.1 Instrumentation

  • Polarographic Analyzer/Potentiostat capable of Direct Current (DC), Differential Pulse Polarography (DPP), and Square-Wave Voltammetry (SWV) modes.

  • Dropping Mercury Electrode (DME) or Static Mercury Drop Electrode (SMDE) assembly.

  • Ag/AgCl (in saturated KCl) reference electrode.

  • Platinum wire auxiliary electrode.

  • Polarographic cell/vessel (10-25 mL capacity).

  • Inert gas (high-purity Nitrogen or Argon) supply with a deaeration tube.

  • Calibrated micropipettes and Class A volumetric flasks.

2.2 Reagents and Solutions

  • Analyte Standard: 2,6-dihydroxy-2,6-dimethylheptan-4-one (purity ≥98%).

  • Solvent: Absolute Ethanol (ACS Grade) or Methanol (ACS Grade).

  • Supporting Electrolyte (for Direct Analysis): 0.1 M Tetrabutylammonium perchlorate (TBAP) in a 1:1 (v/v) ethanol/water mixture.

  • Girard's Reagent T Solution (for Indirect Analysis): 0.5 M Girard's Reagent T in absolute ethanol.

  • Buffer Solution (for Indirect Analysis): Acetate buffer (0.4 M sodium acetate, 4.0 M acetic acid), pH ~3.7.

  • Deionized Water: ASTM Type I.

Experimental Protocols

Protocol A: Direct Determination by Differential Pulse Polarography (DPP)

This protocol is suitable for samples with moderate to high concentrations of the analyte, where the simplicity of direct analysis is advantageous.

Step 1: Preparation of Solutions

  • Supporting Electrolyte (0.1 M TBAP): Dissolve the appropriate mass of TBAP in a 1:1 mixture of absolute ethanol and deionized water in a volumetric flask.

  • Analyte Stock Solution (10 mM): Accurately weigh a sufficient amount of 2,6-dihydroxy-2,6-dimethylheptan-4-one standard and dissolve it in the 0.1 M TBAP supporting electrolyte in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM) by serial dilution of the analyte stock solution with the supporting electrolyte.

  • Sample Preparation: Dissolve a known weight or volume of the sample in the supporting electrolyte to achieve a final concentration within the calibration range.

Step 2: Polarographic Measurement

  • Pipette a known volume (e.g., 10 mL) of the standard or sample solution into the polarographic cell.

  • Assemble the cell with the DME, reference, and auxiliary electrodes.

  • Deaerate the solution by bubbling high-purity nitrogen or argon through it for 5-10 minutes. Maintain a blanket of the inert gas over the solution during the measurement.

  • Record the differential pulse polarogram using the parameters outlined in Table 1 . Scan towards a more negative potential.

  • A reduction peak corresponding to the ketone will be observed at a highly negative potential (expected > -2.0 V vs. Ag/AgCl).

  • Measure the peak height (or peak current, ip) for each standard and the sample.

Step 3: Data Analysis

  • Construct a calibration curve by plotting the peak current (ip) versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the prepared sample solution using the linear regression equation from the calibration curve.

  • Calculate the final concentration in the original sample, accounting for any dilution factors.

Protocol B: Indirect Determination via Girard T Derivatization

This protocol offers superior sensitivity and is recommended for trace analysis or for complex matrices where direct analysis may suffer from interferences.

Step 1: Derivatization Procedure

  • Analyte Stock Solution (10 mM in Ethanol): Accurately weigh the 2,6-dihydroxy-2,6-dimethylheptan-4-one standard and dissolve it in absolute ethanol.

  • In a series of 10 mL volumetric flasks, prepare the calibration standards:

    • Pipette appropriate aliquots of the ethanol stock solution.

    • Add 2.0 mL of 0.5 M Girard T reagent solution.[3]

    • Add 2.5 mL of the acetate buffer solution.[3]

    • Allow the reaction to proceed at room temperature for 15-20 minutes.

    • Dilute to the final volume with absolute ethanol.

  • Sample Preparation: Prepare the unknown sample in the same manner, ensuring the final concentration of the derived ketone falls within the calibration range.

Step 2: Polarographic Measurement

  • Transfer 10 mL of the derivatized solution to the polarographic cell.

  • Deaerate the solution with nitrogen or argon for 5-10 minutes.

  • Record the differential pulse polarogram using the parameters in Table 1 . The reduction peak for the hydrazone will occur at a significantly less negative potential than the parent ketone.

  • Measure the peak current (ip) for each derivatized standard and the sample.

Step 3: Data Analysis

  • Construct a calibration curve by plotting the peak current (ip) of the hydrazone derivative versus the initial concentration of the ketone standards.

  • Determine the concentration of the analyte in the sample using the calibration curve.

Workflow Visualization

G cluster_prep Sample & Standard Preparation cluster_direct Protocol A: Direct Analysis cluster_indirect Protocol B: Indirect Analysis cluster_data Data Processing start Analyte: 2,6-dihydroxy-2,6-dimethylheptan-4-one stock Prepare Stock Solution start->stock prep_direct Dilute with 0.1 M TBAP Electrolyte stock->prep_direct Path A prep_indirect React with Girard's Reagent T stock->prep_indirect Path B analysis_direct DPP Analysis (Scan to ~ -2.5 V) prep_direct->analysis_direct peak_direct Measure Peak Current (ip) at high negative potential analysis_direct->peak_direct cal_curve Construct Calibration Curve (ip vs. Concentration) peak_direct->cal_curve analysis_indirect DPP Analysis (Scan to ~ -1.8 V) prep_indirect->analysis_indirect peak_indirect Measure Peak Current (ip) of Hydrazone Derivative analysis_indirect->peak_indirect peak_indirect->cal_curve quant Quantify Analyte in Sample cal_curve->quant

Caption: Workflow for polarographic determination of the target analyte.

Method Performance and Validation

A validated method is trustworthy. The following parameters should be assessed to ensure the protocol is fit for its intended purpose. Expected performance characteristics are summarized in Table 2 .

  • Linearity: A linear relationship between peak current and concentration should be established, with a correlation coefficient (r²) > 0.995.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. The derivatization protocol is expected to yield significantly lower detection limits.

  • Precision: Assessed by replicate measurements of a standard solution at different concentrations. The relative standard deviation (RSD) should typically be < 2%.

  • Accuracy: Determined by spike-recovery experiments, where a known amount of standard is added to a sample matrix. Recoveries are expected to be in the range of 98-102%.

Table 1: Suggested Instrumental Parameters for DPP

ParameterProtocol A (Direct)Protocol B (Indirect)Rationale
Initial Potential -1.5 V-0.8 VStart scan before the reduction event.
Final Potential -2.5 V-1.8 VScan past the reduction peak.
Pulse Amplitude -50 mV-50 mVStandard amplitude for good sensitivity.
Pulse Width 50 ms50 msBalances sensitivity and analysis time.
Drop Time 1 s1 sEnsures a fresh, reproducible surface for each pulse.
Scan Rate 5-10 mV/s5-10 mV/sProvides well-defined peaks.

Table 2: Expected Method Performance Characteristics

ParameterProtocol A (Direct)Protocol B (Indirect/Derivatization)
Linear Range 10⁻⁵ M to 10⁻³ M10⁻⁷ M to 10⁻⁴ M
LOD (Typical) ~ 5 x 10⁻⁶ M~ 5 x 10⁻⁸ M
LOQ (Typical) ~ 2 x 10⁻⁵ M~ 2 x 10⁻⁷ M
Precision (RSD) < 2%< 2%
Accuracy (Recovery) 97 - 103%98 - 102%

Conclusion

The polarographic techniques detailed in this application note provide robust and reliable means for the quantification of 2,6-dihydroxy-2,6-dimethylheptan-4-one. The direct analysis method offers simplicity for routine assays, while the indirect method via Girard T derivatization provides enhanced sensitivity crucial for trace-level detection. The choice of protocol should be guided by the specific concentration range and matrix complexity of the samples being analyzed. Proper method validation is essential to ensure data integrity for research and quality control applications.

References

  • A Recyclable Electrochemical Reduction of Aldehydes and Ketones to Alcohols Using Water as the Hydrogen Source and Solvent. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Powers, R. M., & Day, R. A. (1959). Polarographic Reduction of Some Aliphatic Ketones. Journal of the American Chemical Society. [Link]

  • The Determination of Aliphatic Ketones by Polarography of their Girard T Hydrazone Derivatives. The Analyst, RSC Publishing. [Link]

  • Lei Wang, et al. (2022). Electrochemical Reduction of Aldehydes and Ketones for the Synthesis of Alcohols and Diols under Ambient Conditions. Synlett. [Link]

  • Understanding the electrochemical reduction and coupling of biomass derived carbonyl species. UDSpace - University of Delaware. [Link]

  • Polarography Principle Instrumentation and Application. Pharma Info Nepal. [Link]

  • Chemoselective Electrochemical Hydrogenation of Ketones and Aldehydes with a Well‐Defined Base‐Metal Catalyst. Chemistry – A European Journal, Wiley Online Library. [Link]

  • Electrochemical deoxygenative reduction of ketones. Chemical Communications, RSC Publishing. [Link]

  • Hall, M. E. (1959). Polarographic Determination of Aliphatic Aldehydes and Ketones as Imines. Analytical Chemistry. [Link]

  • Highly Sensitive Electrochemical Sensor for Diagnosis of Diabetic Ketoacidosis (DKA) by Measuring Ketone Bodies in Urine. Sensors, MDPI. [Link]

  • Polarographic Determination of Aliphatic Aldehydes and Ketones as Imines. Analytical Chemistry, ACS Publications. [Link]

  • Applications of polarography analysis. Pharmacy Infoline. [Link]

  • Polarography in Pharmaceutical Analysis. Scribd. [Link]

  • POLAROGRAPHY, Pharmaceutical analysis. Slideshare. [Link]

  • POLAROGRAPHY. PHARMD GURU. [Link]

  • Polarography - Determination of Unknown Concentration of Cadmium (Theory). Advanced Analytical Chemistry Virtual Lab, Amrita Vishwa Vidyapeetham. [Link]

Sources

Method

Application Notes and Protocols for the Use of 2,6-Dihydroxy-2,6-dimethylheptan-4-one as a Standard in Liquid Chromatography

Introduction: A Versatile Standard for Chromatographic Purity and Quantification In the landscape of pharmaceutical development and quality control, the role of a well-characterized analytical standard is paramount. 2,6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Standard for Chromatographic Purity and Quantification

In the landscape of pharmaceutical development and quality control, the role of a well-characterized analytical standard is paramount. 2,6-Dihydroxy-2,6-dimethylheptan-4-one, also known as triacetone alcohol, presents itself as a valuable, polar ketodiol for such applications.[1][2] Its unique structure, arising from the aldol condensation of acetone, provides a non-UV active chromophore, making it an ideal candidate for universal detection methods like refractive index (RI) or evaporative light scattering (ELS) detection in liquid chromatography. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2,6-dihydroxy-2,6-dimethylheptan-4-one as a standard in liquid chromatography, covering its synthesis, characterization, and application in a fully validated HPLC method.

Understanding the Standard: Properties and Synthesis of 2,6-Dihydroxy-2,6-dimethylheptan-4-one

A thorough understanding of the analytical standard is the foundation of a robust analytical method. This section details the physicochemical properties and a conceptual synthesis pathway for 2,6-dihydroxy-2,6-dimethylheptan-4-one.

Physicochemical Properties

A summary of the key properties of 2,6-dihydroxy-2,6-dimethylheptan-4-one is presented in the table below.[1][3][4]

PropertyValue
IUPAC Name 2,6-dihydroxy-2,6-dimethylheptan-4-one
Synonyms Triacetone alcohol, 2,6-Dihydroxy-2,6-dimethyl-4-heptanone
CAS Number 3682-91-5
Molecular Formula C₉H₁₈O₃
Molecular Weight 174.24 g/mol
Appearance White crystalline solid
Conceptual Synthesis Pathway

2,6-Dihydroxy-2,6-dimethylheptan-4-one is a product of the aldol condensation of acetone.[5][6][7] The reaction typically proceeds via the formation of diacetone alcohol as an intermediate.[5] Understanding this synthesis is critical as it informs potential impurities that may be present in the standard, such as diacetone alcohol, mesityl oxide, and other higher-order condensation products.

G Acetone1 Acetone DAA Diacetone Alcohol (4-hydroxy-4-methyl-2-pentanone) Acetone1->DAA Base or Acid Catalyst Acetone2 Acetone Acetone2->DAA TAA 2,6-Dihydroxy-2,6-dimethylheptan-4-one (Triacetone Alcohol) DAA->TAA + Acetone

Figure 1: Conceptual synthesis of 2,6-dihydroxy-2,6-dimethylheptan-4-one.

Application in Liquid Chromatography: A Validated Method

The polarity of 2,6-dihydroxy-2,6-dimethylheptan-4-one makes it amenable to analysis by reverse-phase liquid chromatography with appropriate column chemistry and mobile phase selection.

Recommended HPLC Method

Based on established methods for polar analytes, the following reverse-phase HPLC method is recommended for the analysis of 2,6-dihydroxy-2,6-dimethylheptan-4-one.[2]

ParameterCondition
Column Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent polar-endcapped C18)
Mobile Phase Acetonitrile:Water (gradient or isocratic, see below) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Refractive Index (RI) or Evaporative Light Scattering (ELSD)

Rationale for Method Parameters:

  • Column: A polar-endcapped C18 column or a specialized column for polar compounds like the Newcrom R1 is crucial for retaining the highly polar 2,6-dihydroxy-2,6-dimethylheptan-4-one and preventing its elution in the void volume.[1][8][9]

  • Mobile Phase: The use of a volatile acid like phosphoric acid (or formic acid for MS compatibility) helps to improve peak shape and reproducibility.[2] The ratio of acetonitrile to water will need to be optimized to achieve a suitable retention time.

  • Detector: Due to the lack of a significant UV chromophore, a universal detector such as RI or ELSD is necessary for detection.

Protocol for Standard Preparation

Accurate preparation of the standard solution is critical for the reliability of any quantitative analysis.

Materials:

  • 2,6-dihydroxy-2,6-dimethylheptan-4-one (analytical standard grade, purity >98%)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • 0.45 µm syringe filters

Procedure:

  • Stock Standard Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of 2,6-dihydroxy-2,6-dimethylheptan-4-one standard into a 25 mL volumetric flask.

    • Dissolve the standard in a small amount of the mobile phase diluent (e.g., 50:50 Acetonitrile:Water).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Bring the flask to volume with the diluent and mix thoroughly.

  • Working Standard Preparation:

    • Prepare a series of working standards by serial dilution of the stock standard solution to cover the desired concentration range for the calibration curve.

G cluster_0 Standard Preparation Workflow Weigh Accurately Weigh Standard Dissolve Dissolve in Diluent Weigh->Dissolve Sonicate Sonicate to Ensure Dissolution Dissolve->Sonicate Dilute Dilute to Final Volume Sonicate->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC Filter->Inject

Figure 2: Workflow for preparing the analytical standard.

Method Validation Protocol: Ensuring Trustworthiness and Reliability

A thoroughly validated analytical method provides documented evidence of its suitability for the intended purpose.[10] The following protocol outlines the key validation parameters according to the International Council for Harmonisation (ICH) guidelines.[11]

System Suitability Testing (SST)

Before initiating any validation experiments, the suitability of the chromatographic system must be established.[6][7][12][13][14]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solution (e.g., mid-point of the calibration curve) six times.

  • Calculate the following parameters:

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Linearity

Linearity demonstrates the direct proportionality between the concentration of the analyte and the detector response.

Procedure:

  • Prepare a series of at least five concentrations of 2,6-dihydroxy-2,6-dimethylheptan-4-one spanning the expected working range.

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study.

Procedure:

  • Prepare a sample matrix (placebo) without the analyte.

  • Spike the placebo with known concentrations of 2,6-dihydroxy-2,6-dimethylheptan-4-one at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

3.4.1. Repeatability (Intra-assay Precision)

  • Analyze six replicate preparations of the standard at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

3.4.2. Intermediate Precision (Inter-assay Precision)

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for the peak areas of the replicate injections should be ≤ 2.0%.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Procedure:

  • Analyze a blank (diluent), a placebo sample, and a sample spiked with known impurities or degradation products.

  • Ensure that there are no interfering peaks at the retention time of 2,6-dihydroxy-2,6-dimethylheptan-4-one.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Procedure (based on the signal-to-noise ratio):

  • LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Procedure:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the standard solution under each varied condition and assess the impact on system suitability parameters.

Data Presentation and Interpretation

All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.

Example Table for Linearity Data:

Concentration (µg/mL)Peak Area (Mean)Peak Area (RSD, %)
10123451.2
25308620.9
50617250.7
75925870.8
1001234500.5

Conclusion

2,6-Dihydroxy-2,6-dimethylheptan-4-one is a suitable and versatile analytical standard for use in liquid chromatography, particularly for applications requiring a polar, non-UV active compound. The protocols outlined in this application note provide a robust framework for its use, from understanding its fundamental properties to implementing a fully validated HPLC method in accordance with international regulatory guidelines. By following these detailed procedures, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible chromatographic data.

References

  • ACS Publications. (2007, May 15). Aldol Condensation of Acetone with Reactive Distillation Using Water as a Selectivity Enhancer. Industrial & Engineering Chemistry Research. [Link]

  • Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance?[Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method. [Link]

  • PubChem. (n.d.). 4-Heptanone, 2,6-dihydroxy-2,6-dimethyl-. [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Resolian. (2025, November 26). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Sartorius. (n.d.). Sample Preparation for Analytical Quality Control. [Link]

  • ScienceDirect. (n.d.). Upgrading bio-based acetone to diacetone alcohol by aldol reaction using Amberlyst A26-OH as catalyst. [Link]

  • Scribd. (2001, February 15). Aldol Condensation Kinetics of Acetone. [Link]

  • SIELC Technologies. (2018, February 16). 2,6-Dihydroxy-2,6-dimethyl-4-heptanone. [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]

  • Global Substance Registration System. (n.d.). 2,6-DIHYDROXY-2,6-DIMETHYL-4-HEPTANONE. [Link]

  • SIELC Technologies. (2018, February 17). Separation of 2,6-Dihydroxy-2,6-dimethyl-4-heptanone on Newcrom R1 HPLC column. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • PubChem. (n.d.). 4-Heptanone, 2,6-dihydroxy-2,6-dimethyl-. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting HPLC peak tailing for 2,6-dihydroxy-2,6-dimethylheptan-4-one

Welcome to the Technical Support Center. This advanced troubleshooting guide is designed for analytical scientists and drug development professionals facing chromatographic challenges with 2,6-dihydroxy-2,6-dimethylhepta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This advanced troubleshooting guide is designed for analytical scientists and drug development professionals facing chromatographic challenges with 2,6-dihydroxy-2,6-dimethylheptan-4-one (also known as triacetone dialcohol or phorone diol)[1].

Due to its unique structural motifs—two terminal tertiary alcohols and a central ketone—this highly polar molecule presents specific challenges in High-Performance Liquid Chromatography (HPLC), particularly severe peak tailing. This guide synthesizes mechanistic chemistry with field-proven chromatographic solutions to help you achieve optimal peak symmetry.

Mechanistic Overview: Why Does 2,6-Dihydroxy-2,6-dimethylheptan-4-one Tail?

Before adjusting your instrument, it is critical to understand the causality behind the tailing. Peak tailing for this compound is rarely a simple dead-volume issue; it is driven by three competing chemical interactions:

  • Secondary Silanol Interactions : The hydroxyl groups act as strong hydrogen bond donors/acceptors, interacting with unendcapped, acidic silanols on silica stationary phases (2)[2].

  • Metal Chelation : The molecule contains a β -hydroxy ketone motif. This structure acts as a bidentate ligand, chelating trace metals (e.g., Fe 3+ , Al 3+ ) present in the silica matrix or stainless steel hardware (3)[3].

  • Acid-Catalyzed On-Column Degradation : Tertiary alcohols are highly susceptible to dehydration. If the mobile phase is too acidic, the compound degrades on-column into semiphorone and phorone, manifesting as peak bridging or severe tailing (4)[4].

Pathway TAD Triacetone Dialcohol (Intact Analyte) Semi Semiphorone (Mono-dehydrated) TAD->Semi H+ (pH < 2.5) -H2O Phorone Phorone (Di-dehydrated) Semi->Phorone H+ (pH < 2.5) -H2O

Acid-catalyzed on-column dehydration pathway of triacetone dialcohol.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am seeing severe peak tailing (Tf > 2.0) on a standard C18 column. Should I lower the mobile phase pH to 2.0 using TFA to suppress silanol ionization? No. While lowering the pH to < 2.5 is a standard practice to neutralize acidic silanols and improve peak shape for basic/polar compounds[2], doing so with 2,6-dihydroxy-2,6-dimethylheptan-4-one will trigger acid-catalyzed dehydration[4]. The tertiary hydroxyl groups will eliminate water, forming semiphorone on-column. This continuous reaction during the chromatographic run creates a distorted, tailing peak or "ghost peaks." Instead, you must use a mild buffer (pH 3.5–4.0) combined with a highly end-capped Type-B silica column.

Q2: How can I differentiate between tailing caused by silanol interactions and tailing caused by metal chelation? Because the β -hydroxy ketone motif is an excellent metal chelator, trace iron in stainless steel frits or capillaries can trap the analyte[3]. To differentiate, perform a System Passivation Diagnostic Test (see Protocol 1 below). If injecting a strong chelator (like EDTA) temporarily resolves the tailing, the root cause is hardware-related, not stationary-phase silanol interactions.

Q3: I switched to an Amino (NH 2​ ) column for HILIC separation to better retain this polar compound, but the peak shape is terrible and recovery is low. Why? Amino columns are incompatible with this analyte. The primary amines on the stationary phase will undergo a nucleophilic addition with the central ketone of 2,6-dihydroxy-2,6-dimethylheptan-4-one, forming a Schiff base (imine) (5)[5]. This covalent interaction leads to permanent analyte loss, severe tailing, and rapid column degradation[6]. Switch to a Diol, Amide, or Zwitterionic HILIC column if normal-phase/HILIC retention is required.

Diagnostic Workflows & Experimental Protocols

Workflow Start Analyze Peak Tailing (Tf > 1.5) Hardware Is system hardware stainless steel? Start->Hardware Passivate Passivate with EDTA or use PEEK tubing Hardware->Passivate Yes Column Is column standard Type-A Silica? Hardware->Column No Passivate->Column ChangeCol Switch to Type-B end-capped C18 Column->ChangeCol Yes CheckPH Is mobile phase pH < 2.5? Column->CheckPH No ChangeCol->CheckPH AdjustPH Increase pH to 3.5-4.0 to stop dehydration CheckPH->AdjustPH Yes

Diagnostic workflow for resolving triacetone dialcohol peak tailing.

Protocol 1: System Passivation and Metal Chelation Diagnostic Test

Self-Validating Logic: By temporarily masking active metal sites in the flow path with a strong chelator, we isolate metal chelation from silanol interactions. If the Tailing Factor (Tf) drops significantly post-passivation, the root cause is hardware-related.

  • Baseline Measurement : Inject a 10 µg/mL standard of 2,6-dihydroxy-2,6-dimethylheptan-4-one. Calculate the baseline Tailing Factor (Tf) at 5% peak height.

  • System Flush : Remove the analytical column and replace it with a zero-dead-volume union.

  • Passivation Wash : Flush the HPLC system (pump, autosampler, tubing) with 0.5% (w/v) LC-MS grade EDTA in water at 1.0 mL/min for 60 minutes.

  • Rinse : Flush the system with LC-MS grade water for 30 minutes to remove residual EDTA.

  • Re-equilibration : Reinstall the analytical column and equilibrate with your standard mobile phase for 20 column volumes.

  • Validation Injection : Re-inject the standard. If Tf decreases from >2.0 to <1.5, transition to PEEK/bio-inert tubing, or add a trace amount of chelator (e.g., 5 µM EDTA) to the mobile phase.

Protocol 2: Mobile Phase and Column Optimization

Self-Validating Logic: This protocol balances the need to suppress silanol ionization while preventing the acid-catalyzed dehydration of the analyte's tertiary alcohols.

  • Column Selection : Install a high-purity, fully end-capped Type-B silica C18 column or a hybrid organic-inorganic silica column. These possess minimal acidic silanol activity[2].

  • Buffer Preparation : Prepare a 10 mM Ammonium Acetate buffer. Adjust the pH to 3.8 using dilute acetic acid.

    • Causality: pH 3.8 is low enough to suppress the ionization of most residual silanols (pKa ~4.5) but high enough to prevent the dehydration of the tertiary alcohols[4],[2].

  • Mobile Phase Blending : Use a gradient of the pH 3.8 buffer (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Sample Diluent : Dissolve the sample in the initial mobile phase composition to prevent localized solvent strength overload, which causes peak fronting and tailing (6)[6].

Quantitative Data Summary: Mobile Phase Optimization Matrix

The table below summarizes the causal relationship between mobile phase pH, chemical interactions, and the resulting chromatographic peak shape for 2,6-dihydroxy-2,6-dimethylheptan-4-one.

Mobile Phase pHSilanol Ionization StateAnalyte Stability (Triacetone Dialcohol)Expected Tailing Factor (Tf)Recommendation
pH < 2.5 Fully Suppressed (Neutral)High Risk (Dehydration to Semiphorone)> 2.0 (Due to on-column degradation)Avoid
pH 3.5 - 4.0 Partially SuppressedStable 1.0 - 1.2Optimal
pH 6.0 - 7.0 Fully Ionized (Negative)Stable > 1.8 (Due to severe silanol H-bonding)Avoid (on standard silica)

References

  • National Center for Biotechnology Information (NIH). "4-Heptanone, 2,6-dihydroxy-2,6-dimethyl- | C9H18O3 | CID 77259 - PubChem." Retrieved from:[Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). "Equilibria and kinetics of the hydration and cyclisation of semiphorone in acidic media." Retrieved from:[Link]

  • Chromatography Online (LCGC). "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." Retrieved from:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Retrieved from:[Link]

  • University of Pittsburgh (Pitt.edu). "HPLC Troubleshooting Guide." Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Mass Spectrometry Optimization for 2,6-dihydroxy-2,6-dimethylheptan-4-one

Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Context 2,6-dihydroxy-2,6-dimethylheptan-4-one (also known as triacetone dialcohol) is a highly functionalized alipha...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Context

2,6-dihydroxy-2,6-dimethylheptan-4-one (also known as triacetone dialcohol) is a highly functionalized aliphatic ketone flanked by two tertiary hydroxyl groups. From a mass spectrometry (MS) perspective, this molecule presents a "perfect storm" of ionization challenges. It is entirely neutral, lacking easily protonated basic sites (like amines) or deprotonated acidic sites (like carboxylic acids). Furthermore, its tertiary alcohols are sterically hindered and highly susceptible to thermal and gas-phase degradation[1].

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic "trial-and-error" MS tuning. The methodologies below focus on manipulating the fundamental gas-phase thermodynamics of the analyte—either by stabilizing the intact molecule via metal adduction or by fundamentally altering its charge state via chemical derivatization.

Troubleshooting & Optimization FAQs

Q1: Why is my [M+H]⁺ signal barely detectable, and why do I see large, unexplained peaks at -18 Da and -36 Da in my MS1 spectra? A1: This is a classic symptom of severe in-source fragmentation driven by the molecule's structural lability. Because the molecule lacks a strong gas-phase proton affinity, protonation often occurs at the oxygen atoms of the hydroxyl groups. The adjacent tertiary carbon facilitates rapid dehydration (loss of H₂O) because the resulting tertiary carbocation is highly stabilized[1]. This leads to successive losses of water, observed as[M+H-18]⁺ (m/z 157.1) and [M+H-36]⁺ (m/z 139.1). To resolve this, you must lower the activation energy required for ionization or stabilize the intact ion.

Q2: How can I stabilize the intact molecular ion without performing complex sample derivatization? A2: Shift your ionization strategy from protonation to alkali metal adduction. Oxygen-rich compounds coordinate strongly with sodium (Na⁺) or lithium (Li⁺) ions[2]. Because the formation of a sodium adduct ([M+Na]⁺) does not involve protonating a leaving group (like -OH₂⁺), the activation energy required for dehydration is significantly raised. By deliberately doping your mobile phase with a controlled concentration of sodium acetate, you can outcompete random background cations and funnel the analyte into a single, highly stable [M+Na]⁺ channel[3].

Q3: We are conducting pharmacokinetic (PK) studies and require sub-nanogram sensitivity. Adduct formation is insufficient for our Signal-to-Noise (S/N) requirements. What is the recommended strategy? A3: For ultra-trace quantitative analysis, chemical derivatization is mandatory. By reacting the central ketone group with Girard's Reagent T (GirT), you covalently attach a quaternary ammonium group to the molecule[4]. This creates a precharged hydrazone derivative. In Electrospray Ionization (ESI), precharged molecules completely bypass the need for droplet-phase acid-base equilibria. This results in near 100% ionization efficiency, often yielding a 10- to 100-fold increase in sensitivity compared to underivatized analysis[5].

Q4: What specific MS/MS transitions should I monitor for the GirT derivative to ensure assay specificity? A4: The intact molecule has an exact mass of 174.12 Da. The GirT derivatization adds a precharged moiety (132.11 Da) and expels water (18.01 Da), resulting in a characteristic precharged precursor ion at m/z 288.22. Upon Collision-Induced Dissociation (CID), GirT derivatives universally exhibit a highly specific neutral loss of 59 Da, corresponding to the cleavage of the trimethylamine group (N(CH₃)₃)[6]. Therefore, monitoring the MRM transition of 288.22 → 229.15 provides a highly specific, low-noise quantitation channel.

Comparative Ionization Strategies

The following table summarizes the quantitative and qualitative differences between the three primary ionization strategies for this molecule.

Ionization StrategyPrimary Ion ObservedExact m/zRelative SensitivityIn-Source FragmentationBest Use Case
Direct ESI (+0.1% FA) [M+H]⁺175.13Low (1x)Severe (-18 Da, -36 Da)Qualitative structural confirmation only.
ESI (+10 µM NaOAc) [M+Na]⁺197.11Moderate (5x - 10x)MinimalRoutine LC-MS purity checks; High-concentration assays.
Girard's T Derivatization [M+GirT-H₂O]⁺288.22Ultra-High (>50x)None (Precharged)Trace PK studies; Biological matrix analysis.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Alkali Metal Adduct Optimization

Causality: Deliberately adding Na⁺ controls the droplet chemistry, preventing the signal from splitting across protonated, sodiated, and potassiated species[3].

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Methanol). Do not add acidic modifiers like Formic Acid, as excess protons will compete with sodium[2].

  • Additive Doping: Add Sodium Acetate (NaOAc) to Mobile Phase B to achieve a final concentration of 10 µM. (Avoid exceeding 50 µM to prevent source fouling).

  • Source Tuning: Lower the ESI desolvation temperature to 250°C and the declustering potential/cone voltage to 20V to further protect the tertiary alcohols.

  • Self-Validation Checkpoint: Infuse the analyte at 10 µL/min. The system is validated if the intensity ratio of m/z 197.11 ([M+Na]⁺) to m/z 175.13 ([M+H]⁺) exceeds 10:1. If the ratio is lower, incrementally increase the NaOAc concentration by 5 µM until the [M+Na]⁺ channel is dominant.

Protocol 2: Girard's Reagent T Derivatization for Ultra-Trace Analysis

Causality: Acid-catalyzed condensation of the ketone with the hydrazine moiety of GirT forms a stable hydrazone with a permanent positive charge, drastically lowering the energy barrier for ion evaporation from the ESI droplet[4].

  • Reagent Preparation: Prepare a 10 mM solution of Girard's Reagent T in Methanol containing 1% Formic Acid (the acid acts as a catalyst for the hydrazone formation).

  • Reaction: Mix 50 µL of your sample extract with 50 µL of the GirT reagent.

  • Incubation: Incubate the mixture at 40°C for 30 minutes to drive the condensation reaction to completion.

  • Quenching & Dilution: Dilute the sample 1:10 with Water/Acetonitrile (50:50) prior to LC-MS injection to prevent matrix suppression from excess reagent.

  • Self-Validation Checkpoint: Perform an MS/MS product ion scan on the precursor m/z 288.22. The derivatization is validated and successful if the base peak of the MS/MS spectrum is m/z 229.15 (confirming the diagnostic -59 Da neutral loss of trimethylamine)[6].

Workflow Visualization

MS_Optimization Start 2,6-dihydroxy-2,6-dimethylheptan-4-one (Neutral, Oxygen-Rich) Path1 Direct ESI-MS Start->Path1 Path2 Chemical Derivatization Start->Path2 Add_FA Mobile Phase: 0.1% Formic Acid Path1->Add_FA Add_Na Mobile Phase: 10 µM NaOAc Path1->Add_Na Add_GirT Reagent: Girard's Reagent T Path2->Add_GirT Res_FA Poor [M+H]+ Severe Dehydration (-18, -36 Da) Add_FA->Res_FA Res_Na Stable [M+Na]+ Suppressed Fragmentation Add_Na->Res_Na Res_GirT Precharged Hydrazone Ion Ultra-High Sensitivity Add_GirT->Res_GirT

ESI-MS optimization workflow for 2,6-dihydroxy-2,6-dimethylheptan-4-one.

References

  • Benchchem. 4,6-Dimethylheptan-2-ol CAS 51079-52-8 - Benchchem.
  • National Institutes of Health (PMC). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA.
  • ResearchGate. A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry.
  • National Institutes of Health (PMC). Molecular characterization of aldehydes and ketones in particle phase of mainstream and sidestream cigarette smoke.
  • SepScience. Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • Semantic Scholar / Journal of Applied and Natural Science. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry.

Sources

Troubleshooting

resolving co-elution of 2,6-dihydroxy-2,6-dimethylheptan-4-one and semiphorone

Welcome to the Method Troubleshooting Portal . As researchers and drug development professionals, encountering co-elution or peak distortion with highly reactive intermediates can derail analytical workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Method Troubleshooting Portal . As researchers and drug development professionals, encountering co-elution or peak distortion with highly reactive intermediates can derail analytical workflows. This guide provides authoritative, field-proven solutions for resolving the co-elution of 2,6-dihydroxy-2,6-dimethylheptan-4-one and semiphorone .

Analyte Profiling & Quantitative Data

Before modifying your chromatographic parameters, it is critical to understand the physicochemical relationship between these two compounds. They are not merely structurally similar; they are chemically linked via equilibrium.

Property2,6-dihydroxy-2,6-dimethylheptan-4-oneSemiphorone
Common Name Triacetone dialcohol[1]6-hydroxy-2,6-dimethylhept-2-en-4-one[2]
CAS Number 3682-91-5[1]5857-71-6[2]
Molecular Formula C9H18O3[1]C9H16O2[2]
Monoisotopic Mass 174.125 Da[3]156.115 Da[4]
Structural Features Two tertiary hydroxyls, one ketoneOne tertiary hydroxyl, one alkene, one ketone

Mechanistic Causality: Why Do They Co-elute?

Standard chromatographic theory suggests that a compound with two hydroxyl groups (triacetone dialcohol) should elute significantly earlier than its dehydrated counterpart (semiphorone) on a Reverse Phase (RP) column. If you are observing co-elution, peak bridging, or the complete absence of one peak, the root cause is in-situ chemical conversion , not a lack of theoretical column plates.

In acidic media, semiphorone undergoes three parallel transformations: hydration to triacetone dialcohol, dehydration to phorone, and cyclisation to tetramethyltetrahydro-γ-pyrone[5]. Because many standard LC-MS mobile phases utilize acidic modifiers (e.g., 0.1% Formic Acid or TFA), the analytes undergo acid-catalyzed interconversion while traveling down the column, leading to a smeared, co-eluting "plateau" peak. Conversely, in Gas Chromatography (GC), the high temperature of the injection port causes the thermally labile tertiary alcohols of triacetone dialcohol to rapidly dehydrate into semiphorone.

ReactionPathway TAD Triacetone Dialcohol (C9H18O3) SEM Semiphorone (C9H16O2) TAD->SEM -H2O (Acid/Heat) PHO Phorone (C9H14O) SEM->PHO -H2O (Acid/Heat) PYR Tetramethyltetrahydro- γ-pyrone SEM->PYR Cyclisation (Acid)

Acid-catalyzed reaction pathways of semiphorone and triacetone dialcohol.

Troubleshooting FAQs

Q: I am running an RP-HPLC method with 0.1% Formic Acid. The peaks for triacetone dialcohol and semiphorone merge into one ugly, tailing peak. How do I fix this? A: The acidic mobile phase is actively catalyzing the hydration/dehydration equilibrium on the column[5]. You must halt the reaction by switching to a neutral or slightly alkaline mobile phase. Replacing Formic Acid with a 10 mM Ammonium Bicarbonate buffer (pH 8.0) will freeze the equilibrium, allowing the column chemistry to separate the intact molecules based on their true polarities.

Q: In my GC-MS analysis, I inject pure 2,6-dihydroxy-2,6-dimethylheptan-4-one, but the library search identifies the main peak as semiphorone. Is my standard degraded? A: Not necessarily. Triacetone dialcohol contains two tertiary hydroxyl groups that are highly susceptible to thermal degradation. At typical GC inlet temperatures (250°C), it rapidly loses a water molecule to become semiphorone before it even reaches the column. To analyze the intact molecule via GC, you must perform chemical derivatization (e.g., silylation) to protect the hydroxyl groups.

Q: Even at neutral pH in HPLC, my resolution is only 1.2. How can I increase the selectivity (α) between these two? A: If the equilibrium is halted but resolution remains poor on a standard C18 column, change your stationary phase. Semiphorone possesses an alkene double bond that triacetone dialcohol lacks. Switching to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column will introduce π−π interactions, selectively retaining semiphorone and drastically improving resolution.

Troubleshooting Start Co-elution / Peak Distortion GC GC / GC-MS Start->GC LC HPLC / LC-MS Start->LC GC_Root Thermal Dehydration in Injector Port GC->GC_Root LC_Root Acid-Catalyzed Interconversion LC->LC_Root GC_Fix Derivatize (BSTFA/TMCS) or Cold On-Column GC_Root->GC_Fix LC_Fix Use Neutral/Alkaline Mobile Phase (pH 8) LC_Root->LC_Fix

Troubleshooting workflow for resolving chromatographic co-elution.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. If the system suitability criteria fail, the protocol prevents the user from reporting artifactual data.

Protocol A: HPLC Method Optimization for Baseline Resolution

Objective: Prevent on-column interconversion and exploit π−π interactions.

  • Mobile Phase Preparation:

    • Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water (10 mM). Adjust to pH 8.0 using dilute ammonium hydroxide.

    • Phase B: 100% LC-MS Grade Acetonitrile.

  • Column Selection: Install a Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Gradient Program: Run a linear gradient from 5% B to 60% B over 10 minutes at a flow rate of 0.3 mL/min. Column temperature: 35°C.

  • System Validation (Self-Check): Inject a freshly prepared standard of pure triacetone dialcohol.

    • Pass Criterion: A single, symmetrical peak is observed.

    • Fail Criterion: If a secondary peak (semiphorone) appears, the mobile phase pH has drifted below 7.0, or the standard has degraded in the vial. Do not proceed until resolved.

Protocol B: GC-MS Silylation (TMS Derivatization)

Objective: Cap tertiary hydroxyl groups to prevent thermal dehydration.

  • Sample Preparation: Transfer 100 µL of the sample extract into a deactivated glass autosampler vial.

  • Evaporation: Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature (Do not apply heat).

  • Derivatization: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap tightly and incubate at 60°C for 30 minutes to ensure complete silylation of the sterically hindered tertiary alcohols.

  • Injection: Cool to room temperature and inject 1 µL into the GC-MS (Inlet: 250°C, Split ratio 10:1).

  • System Validation (Self-Check): Monitor the chromatogram for the di-TMS derivative of triacetone dialcohol.

    • Pass Criterion: Absence of underivatized or mono-dehydrated peaks confirms complete reaction and thermal stability.

Sources

Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography (HPLC-UV) Quantification of 2,6-Dihydroxy-2,6-dimethylheptan-4-one: A Comparative Method Validation Guide

As a Senior Application Scientist, developing a robust quantitative method for highly polar, aliphatic intermediates requires moving beyond generic analytical templates. 2,6-Dihydroxy-2,6-dimethylheptan-4-one (commonly k...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust quantitative method for highly polar, aliphatic intermediates requires moving beyond generic analytical templates. 2,6-Dihydroxy-2,6-dimethylheptan-4-one (commonly known as triacetone dialcohol) presents a unique chromatographic challenge. It is a critical intermediate formed via the hydration of semiphorone during acetone condensation , and its accurate quantification is vital for reaction monitoring and impurity profiling in industrial solvent manufacturing.

This guide objectively compares the performance of conventional C18 stationary phases against specialized low-silanol reversed-phase (RP) columns (e.g., Newcrom R1) , providing a self-validating experimental protocol and comparative data to guide your method development.

Scientific Rationale & The Analytical Challenge

To design an effective HPLC method, we must first analyze the physicochemical properties of the target analyte and understand the causality behind our chromatographic choices:

  • High Polarity & Phase Collapse: With a predicted LogP ranging from -0.02 to 0.37 , this molecule is highly hydrophilic. Retaining it on a reversed-phase column requires a highly aqueous mobile phase (>90% water). Standard C18 columns often suffer from hydrophobic phase collapse (dewetting) under these conditions, leading to irreproducible retention times.

  • Secondary Interactions: The molecule features two sterically hindered tertiary hydroxyl groups. On conventional silica-based columns, these groups engage in strong hydrogen bonding with residual, unendcapped surface silanols, resulting in severe peak tailing and loss of sensitivity.

  • Optical Detection Limits: Lacking conjugated double bonds, the molecule's only chromophore is the isolated ketone carbonyl, which exhibits a weak π→π∗ transition near 210 nm. This necessitates a highly UV-transparent mobile phase, ruling out UV-absorbing buffers like acetate or citrate.

To mitigate these issues, we compare a Standard C18 Column against a Low-Silanol RP Column . The low-silanol phase is specifically engineered to maintain hydration in 100% aqueous environments and physically shield analytes from the silica backbone [[1]]([Link]).

Pathway A Acetone (Precursor) B Diacetone Alcohol (Intermediate) A->B Aldol Addition C Mesityl Oxide (Dehydration) B->C -H2O D Semiphorone (Condensation) C->D +Acetone E 2,6-Dihydroxy-2,6-dimethylheptan-4-one (Triacetone Dialcohol) D->E +H2O (Hydration) F Phorone (Dehydration) D->F -H2O (Dehydration)

Reaction pathway of acetone condensation yielding 2,6-dihydroxy-2,6-dimethylheptan-4-one.

Comparative Performance Data

The following tables summarize the experimental validation comparing a generic 5 µm C18 column to a 5 µm Low-Silanol RP column under identical mobile phase conditions (5% Acetonitrile / 95% Water with 0.1% H₃PO₄).

Table 1: System Suitability & Chromatographic Performance
ParameterStandard C18 ColumnLow-Silanol RP ColumnPerformance Implication
Retention Time (tR) 2.8 min (Variable)4.5 min (Stable)Low-silanol prevents phase collapse, ensuring stable k′>2 .
Asymmetry Factor (As) 1.851.05Shielded silanols eliminate peak tailing.
Theoretical Plates (N) 4,50012,500Sharper peaks improve resolution from baseline noise.
Limit of Detection (LOD) 1.5 µg/mL0.3 µg/mL5x improvement in sensitivity due to reduced band broadening.
Limit of Quantitation (LOQ) 5.0 µg/mL1.0 µg/mLCrucial for trace impurity profiling.
Table 2: ICH Q2(R2) Method Validation Results (Low-Silanol RP)
Validation MetricResultAcceptance Criteria (ICH)
Linearity Range 1.0 – 100.0 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.9998Pass
Accuracy (Recovery %) 98.5% – 101.2%95.0% – 105.0%
Method Precision (RSD %) 0.85% (n=6) ≤2.0%

Data Interpretation: The standard C18 column fails to provide reliable quantitation at trace levels due to severe peak tailing (As = 1.85) caused by hydrogen bonding. The Low-Silanol RP column successfully normalizes peak shape, directly enhancing the signal-to-noise ratio and lowering the LOQ to 1.0 µg/mL.

Self-Validating Experimental Protocol

To ensure absolute data integrity, this protocol is designed as a self-validating system . The workflow incorporates mandatory System Suitability Testing (SST) gates; if the system fails to meet these criteria, the sequence automatically halts, preventing the generation of invalid data.

Workflow S1 Column Selection Low-Silanol vs C18 S2 Mobile Phase High Aqueous + H3PO4 S1->S2 S3 System Suitability Tailing & Resolution S2->S3 S4 ICH Validation LOD/LOQ & Linearity S3->S4

Step-by-step HPLC-UV method validation workflow for polar aliphatic ketones.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase: Mix 50 mL of HPLC-grade Acetonitrile with 950 mL of Milli-Q water. Add 1.0 mL of 85% Phosphoric acid (H₃PO₄) [[1]]([Link]).

  • Causality: Phosphoric acid drops the mobile phase pH to ~2.5, fully protonating any residual surface silanols (pKa ~3.5) on the stationary phase. This eliminates ionic interactions. (Note: For LC-MS compatibility, substitute H₃PO₄ with 0.1% Formic acid).

  • Filter the mobile phase through a 0.22 µm membrane and sonicate for 10 minutes to degas.

Step 2: Chromatographic Setup
  • Column: Low-Silanol RP Column (e.g., Newcrom R1, 150 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 30°C (Maintains consistent viscosity and mass transfer kinetics).

  • Detection: UV/PDA at 210 nm.

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (The Validation Gate)

Before analyzing unknown samples, inject a 50 µg/mL reference standard of 2,6-dihydroxy-2,6-dimethylheptan-4-one six consecutive times.

  • Gate 1 (Precision): Calculate the Relative Standard Deviation (RSD) of the peak areas. Must be ≤2.0% .

  • Gate 2 (Peak Shape): Calculate the USP Tailing Factor. Must be ≤1.5 .

  • Action: If both gates pass, the system is validated for the current run. If either fails, purge the column and prepare fresh mobile phase.

Step 4: Linearity and Sample Analysis
  • Inject calibration standards ranging from 1.0 µg/mL (LOQ) to 100 µg/mL.

  • Plot peak area versus concentration. Verify that the correlation coefficient ( R2 ) is ≥0.999 .

  • Proceed with the injection of unknown samples, bracketing the sequence with a check-standard every 10 injections to verify ongoing system stability.

Conclusion

For the quantification of highly polar, aliphatic diols like 2,6-dihydroxy-2,6-dimethylheptan-4-one, standard C18 columns are fundamentally mismatched due to phase dewetting and unshielded silanol interactions. By transitioning to a specialized Low-Silanol RP column and utilizing a highly aqueous, acidic mobile phase, analysts can achieve a 5-fold improvement in sensitivity (LOQ of 1.0 µg/mL) and perfect peak symmetry (As = 1.05). This objective comparison demonstrates that stationary phase chemistry, rather than complex gradient manipulation, is the primary driver of method robustness for this class of compounds.

References

  • SIELC Technologies. (2018). Separation of 2,6-Dihydroxy-2,6-dimethyl-4-heptanone on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77259, 4-Heptanone, 2,6-dihydroxy-2,6-dimethyl-. PubChem. Retrieved from[Link]

  • Journal of the Chemical Society B: Physical Organic. (1970). Equilibria and kinetics of the hydration and cyclisation of semiphorone in acidic media. RSC Publishing. Retrieved from[Link]

Sources

Comparative

A Comparative Guide for Researchers: 2,6-Dihydroxy-2,6-dimethylheptan-4-one vs. Diacetone Alcohol

Abstract For professionals in chemical synthesis and drug development, the selection of appropriate ketol (β-hydroxy ketone) intermediates is a critical decision that influences reaction pathways, yield, and purity. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For professionals in chemical synthesis and drug development, the selection of appropriate ketol (β-hydroxy ketone) intermediates is a critical decision that influences reaction pathways, yield, and purity. This guide provides an in-depth comparative analysis of two structurally related ketols derived from acetone: the widely used Diacetone Alcohol (DAA) and its higher-order adduct, 2,6-dihydroxy-2,6-dimethylheptan-4-one, also known as Triacetone Alcohol. We will explore their synthesis, physicochemical properties, and functional roles, supported by experimental protocols and data, to provide a clear framework for their strategic application in research and development.

Introduction: A Tale of Two Adducts

Diacetone Alcohol (DAA), or 4-hydroxy-4-methylpentan-2-one, is a cornerstone of industrial chemistry.[1][2] It serves as a versatile solvent and a key intermediate in the synthesis of numerous compounds, including methyl isobutyl ketone (MIBK) and hexylene glycol.[3][4][5] Its prevalence is a direct result of its straightforward synthesis via the aldol condensation of acetone.[3][6]

Conversely, 2,6-dihydroxy-2,6-dimethylheptan-4-one is a less-known entity. Its common synonym, "Triacetone Alcohol," immediately reveals its synthetic lineage as the aldol adduct of Diacetone Alcohol with a third molecule of acetone.[7][8] This structural relationship is the central theme of our comparison. While DAA is often the target product, Triacetone Alcohol can be viewed as either a potential byproduct under certain reaction conditions or a specialty intermediate sought for its unique di-hydroxy, symmetric ketone structure. Understanding the factors that favor the formation of one over the other is paramount for process control and purification.

Molecular Structure and Synthesis Pathway

The chemical relationship between these two compounds is a classic example of sequential aldol condensation. The reaction is typically base-catalyzed, wherein the enolate of acetone acts as the primary nucleophile.

  • Step 1: Formation of Diacetone Alcohol (DAA): An acetone enolate attacks the carbonyl carbon of a second acetone molecule, forming the dimeric adduct, DAA.

  • Step 2: Formation of Triacetone Alcohol: Under conditions that permit further reaction, the enolate of a third acetone molecule can attack the ketone carbonyl of DAA. This step is often slower and requires more forcing conditions than the initial dimerization.

This sequential formation is visualized in the reaction pathway diagram below.

G cluster_0 Step 1: Dimerization cluster_1 Step 2: Trimerization A1 Acetone DAA Diacetone Alcohol (4-hydroxy-4-methylpentan-2-one) A1->DAA Base Catalyst (e.g., Ba(OH)₂) A2 Acetone A2->DAA Base Catalyst (e.g., Ba(OH)₂) DAA_input Diacetone Alcohol A3 Acetone TAA Triacetone Alcohol (2,6-dihydroxy-2,6-dimethylheptan-4-one) A3->TAA Base Catalyst DAA_input->TAA Base Catalyst

Caption: Synthesis pathway from acetone to DAA and Triacetone Alcohol.

Comparative Physicochemical Properties

The addition of another hydroxy-dimethylpropyl group significantly alters the physical properties of Triacetone Alcohol compared to DAA. The increased molecular weight and two hydroxyl groups lead to a higher boiling point and a solid state at room temperature, contrasting with the liquid nature of DAA.

PropertyDiacetone Alcohol (DAA)2,6-dihydroxy-2,6-dimethylheptan-4-one
IUPAC Name 4-Hydroxy-4-methylpentan-2-one[1][9]2,6-dihydroxy-2,6-dimethylheptan-4-one[8]
CAS Number 123-42-2[9]3682-91-5[7][10]
Molecular Formula C₆H₁₂O₂[3]C₉H₁₈O₃[7][8][11]
Molar Mass 116.16 g/mol [3]174.24 g/mol [7][8]
Appearance Colorless liquid[3][9]Solid / Colorless Liquid[11]
Melting Point -47 °C[3]57.25 °C[11]
Boiling Point 166 °C[3]245.22 °C (rough estimate)[11]
Density 0.938 g/cm³[3]1.0069 g/cm³ (rough estimate)[11]
Solubility in Water Miscible[4][12]N/A (Expected to be soluble)

Performance in Application & Synthetic Utility

Diacetone Alcohol (DAA): The Industrial Workhorse DAA's utility stems from its bifunctional nature and moderate evaporation rate, making it an excellent solvent for a wide range of materials, including cellulose esters, resins, and polymers used in paints and coatings.[1][3][13][14] In synthesis, its primary value lies in its role as a precursor.

  • Dehydration: Easily dehydrates to form mesityl oxide, an α,β-unsaturated ketone.[3]

  • Hydrogenation: Can be hydrogenated to produce hexylene glycol.[3]

  • Intermediate: It is a key intermediate in the production of MIBK, a widely used industrial solvent.[5][6]

2,6-dihydroxy-2,6-dimethylheptan-4-one: The Specialty Intermediate The applications for Triacetone Alcohol are not as broadly defined and it is not a commodity chemical. Its utility is found in niche applications where its specific structure is required.

  • Specialty Monomer/Polymer Chemistry: The two hydroxyl groups and central ketone offer multiple points for functionalization, potentially serving as a crosslinking agent or a building block for specialized polyesters or polyethers.

  • Complex Organic Synthesis: It can serve as a starting material for constructing more complex molecules where a symmetric, functionalized C9 backbone is desired.

  • Potential Impurity: In the synthesis of DAA, its formation is generally undesirable. Its presence can affect the purity and performance of the final DAA product, necessitating careful control of reaction conditions and rigorous purification.

Experimental Protocols

The following protocols provide a practical basis for the synthesis of DAA and a comparative analysis of a DAA product for Triacetone Alcohol impurity.

Protocol 1: Laboratory Synthesis of Diacetone Alcohol

This protocol is based on the classic base-catalyzed condensation of acetone.[15][16] The causality for using a Soxhlet extractor is to continuously expose the refluxing acetone to the solid barium hydroxide catalyst, driving the equilibrium towards the product.[15][16]

Methodology:

  • Apparatus Setup: Fit a 2-L round-bottomed flask with a Soxhlet extractor, and attach an efficient reflux condenser to the extractor.

  • Reagents: Place 1.5 L (approx. 20.5 moles) of acetone and a few boiling chips into the flask. Fill a paper thimble in the Soxhlet extractor with granular barium hydroxide octahydrate.

  • Reaction: Heat the flask using a water or oil bath to maintain a steady reflux of acetone through the thimble. The reaction is slow and may require 90-120 hours.[15][16]

  • Monitoring: The reaction's progress can be monitored by the rising boiling point of the liquid in the flask. The reaction is near completion when the liquid no longer boils vigorously on a steam bath.

  • Initial Purification: Once the reaction is complete, allow the mixture to cool. Set up the flask for simple distillation to remove the unreacted acetone. Heat the oil bath gradually to 125°C until acetone no longer distills.[15]

  • Final Purification (Vacuum Distillation): Transfer the residual crude DAA to a Claisen flask. This step is critical. DAA can decompose back to acetone upon heating at atmospheric pressure.[16] Distillation under reduced pressure (e.g., 71-74°C at 23 mmHg) allows for purification at a lower temperature, preserving the product.[15][16]

Protocol 2: HPLC Analysis of DAA for Triacetone Alcohol Impurity

This protocol provides a method to quantify the purity of the synthesized DAA and detect the presence of the higher-order Triacetone Alcohol adduct. The method is adapted from established HPLC techniques for analyzing polar organic compounds.[7]

G prep 1. Sample Preparation Dilute 10 µL of DAA sample in 1 mL of mobile phase. hplc 2. HPLC System Setup Column: C18 Reverse Phase (e.g., Newcrom R1) Mobile Phase: Acetonitrile/Water (e.g., 40:60 v/v) Flow Rate: 1.0 mL/min Detector: UV @ 210 nm prep->hplc inject 3. Injection & Elution Inject 10 µL of prepared sample. hplc->inject detect 4. Detection & Data Acquisition Monitor absorbance. DAA will elute first due to lower polarity. Triacetone Alcohol, being more polar (two -OH groups), will have a longer retention time. inject->detect analyze 5. Analysis Integrate peak areas. Quantify purity and impurity levels using a standard calibration curve if available. detect->analyze

Caption: Workflow for HPLC analysis of DAA purity.

Trustworthiness & Validation: Interpreting the Results

The synthesis protocol for DAA is self-validating through the final purification step. The yield and purity of the distilled product, confirmed by its boiling point under vacuum and its refractive index, validate the reaction's success. For the HPLC analysis, the protocol is validated by running a pure DAA standard to establish its retention time. Any subsequent peaks, particularly those with longer retention times indicative of higher polarity, can be tentatively identified as higher adducts like Triacetone Alcohol. For absolute confirmation, these peaks would need to be isolated and characterized by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

The choice between Diacetone Alcohol and 2,6-dihydroxy-2,6-dimethylheptan-4-one is fundamentally a choice between a versatile, widely available platform chemical and a niche, specialty intermediate.

  • Choose Diacetone Alcohol for applications requiring a high-purity, bifunctional solvent or as a readily available starting material for major industrial syntheses like MIBK and hexylene glycol. Its chemistry is well-understood and scalable.

  • Consider 2,6-dihydroxy-2,6-dimethylheptan-4-one for targeted syntheses where a symmetric C9 diol-ketone backbone is specifically required. Researchers must be prepared for limited commercial availability and the need to synthesize it via controlled aldol condensation, carefully separating it from DAA and other adducts.

For process chemists, the key insight is that Triacetone Alcohol is a potential impurity in DAA synthesis. Controlling reaction time, temperature, and catalyst concentration is crucial to maximizing the yield of DAA while minimizing the formation of this and other higher-order condensation products.

References

  • Wikipedia. Diacetone alcohol. [Link]

  • Aditya Dye Chem. Diacetone Alcohol (DAA). [Link]

  • LookChem. Preparation of Diacetone alcohol. [Link]

  • PMC. Aldol condensation of refluxing acetone on CaC2 achieves efficient coproduction of diacetone alcohol, mesityl oxide and isophorone. [Link]

  • Silver Fern Chemical. Diacetone Alcohol: A Versatile Solvent from Silver Fern Chemical. [Link]

  • RSC Publishing. Aldol condensation reactions of acetone and formaldehyde over vanadium phosphate catalysts: Comments on the acid–base properties. [Link]

  • Canadian Science Publishing. The aldol condensation of acetone with acetophenone. [Link]

  • International Labour Organization. ICSC 0647 - DIACETONE ALCOHOL. [Link]

  • PubChem. Diacetone Alcohol. [Link]

  • Monument Chemical. Diacetone Alcohol (DAA). [Link]

  • GreenChem Industries. Diacetone Alcohol (DAA). [Link]

  • LookChem. Cas 3682-91-5,2,6-dihydroxy-2,6-dimethylheptan-4-one. [Link]

  • BriefingWire. Diacetone Alcohol Market Report by Application, End User and Geography Forecast to 2023. [Link]

  • ACS Publications. Aldol Condensation of Acetone with Reactive Distillation Using Water as a Selectivity Enhancer. [Link]

  • Redox. Safety Data Sheet Diacetone Alcohol. [Link]

  • BriefingWire. Growing Demand for Solvents in Coatings and Industrial Applications Driving the Diacetone Alcohol. [Link]

  • MDPI. Cross-Aldol Condensation of Acetone and n-Butanol into Aliphatic Ketones over Supported Cu Catalysts on Ceria-Zirconia. [Link]

  • ChemAnalyst. Diacetone Alcohol Market Size, Share, Growth & Forecast. [Link]

  • Organic Syntheses. diacetone alcohol. [Link]

  • CIR. Safety Assessment of Diacetone Alcohol as Used in Cosmetics. [Link]

  • NJ.gov. Hazardous Substance Fact Sheet - Diacetone Alcohol. [Link]

  • SIELC Technologies. 2,6-Dihydroxy-2,6-dimethyl-4-heptanone. [Link]

  • NextSDS. 2,6-dihydroxy-2,6-dimethylheptan-4-one — Chemical Substance Information. [Link]

  • oxytec. Diacetone alcohol. [Link]

  • Google Patents. US1066474A - Process of producing diacetone alcohol.
  • PubChem. 4-Heptanone, 2,6-dihydroxy-2,6-dimethyl-. [Link]

Sources

Validation

comparing reverse-phase vs mixed-mode columns for 2,6-dihydroxy-2,6-dimethylheptan-4-one

Advanced Chromatographic Strategies: Reverse-Phase vs. Mixed-Mode Retention of 2,6-Dihydroxy-2,6-dimethylheptan-4-one Executive Summary: The Polarity Paradox As a Senior Application Scientist, I frequently encounter anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Chromatographic Strategies: Reverse-Phase vs. Mixed-Mode Retention of 2,6-Dihydroxy-2,6-dimethylheptan-4-one

Executive Summary: The Polarity Paradox

As a Senior Application Scientist, I frequently encounter analytes that defy conventional chromatographic logic. 2,6-dihydroxy-2,6-dimethylheptan-4-one (also known as triacetone dialcohol) is a prime example. With a molecular weight of 174.24 g/mol and an XLogP3 of approximately -0.3, this highly polar, aliphatic diol-ketone presents a dual challenge: it is too hydrophilic to retain on standard reverse-phase (RP) columns and lacks a conjugated chromophore for standard UV detection above 210 nm[1].

This guide objectively evaluates the mechanistic differences, experimental protocols, and performance metrics of standard RP versus Mixed-Mode (MM) and specialized low-silanol RP columns for isolating this challenging molecule.

Mechanistic Causality: Why Standard RP Fails

In conventional RP chromatography (e.g., standard C18), retention relies strictly on hydrophobic partitioning between the alkyl stationary phase and the mobile phase. Because 2,6-dihydroxy-2,6-dimethylheptan-4-one is heavily functionalized with hydroxyl groups, its affinity for the aqueous mobile phase vastly outweighs its affinity for the C18 ligand.

  • The Dewetting Problem: To force retention of such polar analytes on a standard C18 column, analysts often drop the organic modifier (e.g., acetonitrile) to <5%. However, operating standard C18 columns in highly aqueous environments frequently leads to stationary phase dewetting (phase collapse), resulting in irreproducible retention times and poor peak shapes.

  • The Mixed-Mode / Specialized RP Solution: Mixed-mode columns (combining hydrophobic and polar/ion-exchange properties) or specialized low-silanol RP columns (such as the Newcrom R1) introduce secondary retention mechanisms[2]. Even though the analyte is neutral, polar-embedded groups or specific surface chemistries facilitate hydrogen bonding and dipole-dipole interactions with the analyte's hydroxyl and ketone moieties. This dual-interaction model successfully anchors the molecule, yielding a retention factor ( k′ ) greater than 2 without risking phase collapse.

Retention_Mechanisms Analyte 2,6-dihydroxy-2,6- dimethylheptan-4-one (LogP ~ -0.3) RP_Path Reverse-Phase (C18) Hydrophobic Partitioning Analyte->RP_Path Weak Affinity MM_Path Mixed-Mode Phase Hydrophobic + H-Bonding Analyte->MM_Path Dual Interaction RP_Outcome Poor Retention (k' < 1) Risk of Phase Dewetting RP_Path->RP_Outcome Elutes at Void MM_Outcome Optimal Retention (k' > 2) Enhanced MS Sensitivity MM_Path->MM_Outcome Controlled Elution

Mechanistic comparison of analyte retention on Standard RP versus Mixed-Mode column chemistries.

Experimental Methodology: A Self-Validating Protocol

To rigorously compare these two column chemistries, the following step-by-step methodology ensures a self-validating system where retention, peak asymmetry, and theoretical plates can be objectively measured. Because the analyte lacks a strong UV chromophore, Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) is mandatory. With a boiling point of 290.9°C, the molecule is sufficiently non-volatile for excellent CAD response[3]. The protocol below utilizes MS/CAD-compatible mobile phases.

Step-by-Step Analytical Protocol

  • Sample Preparation: Dissolve the 2,6-dihydroxy-2,6-dimethylheptan-4-one reference standard in a diluent of 90:10 Water:Acetonitrile to a final concentration of 10 µg/mL.

    • Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (fronting) caused by the sample solvent acting as a localized strong eluent.

  • Column Selection & Equilibration:

    • Column A (Standard RP): Traditional end-capped C18 (150 x 4.6 mm, 3 µm).

    • Column B (Specialized RP/Mixed-Mode): Low-silanol or polar-embedded mixed-mode column (e.g., Newcrom R1, 150 x 4.6 mm, 3 µm)[2].

    • Action: Equilibrate both columns with at least 10 column volumes (CV) of the initial mobile phase to ensure stationary phase stabilization.

  • Mobile Phase Formulation:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Causality: While phosphoric acid yields excellent baseline stability for UV, it must be strictly substituted with volatile formic acid to prevent ion suppression and source contamination in MS/CAD applications[2].

  • Gradient Design: Isocratic elution at 95% A / 5% B for 10 minutes. Flow rate: 1.0 mL/min. Column temperature: 30°C.

  • Detection (ESI-MS): Positive ion mode tracking the protonated molecule [M+H]+ at m/z 175.13 or the ammonium adduct [M+NH4​]+ at m/z 192.16[4].

Experimental_Workflow Step1 1. Sample Preparation Dilute standard in 90:10 Water:MeCN Step2 2. Column Equilibration Condition RP and MM columns (≥10 CV) Step1->Step2 Step3 3. Mobile Phase Delivery Isocratic or Shallow Gradient (Water/MeCN + 0.1% FA) Step2->Step3 Step4 4. Detection Strategy ESI-LC-MS/MS (Positive Ion Mode) or Charged Aerosol Detection (CAD) Step3->Step4 Step5 5. Chromatographic Evaluation Calculate k', Asymmetry (Tf), and Plates (N) Step4->Step5

Step-by-step self-validating experimental workflow for evaluating column performance.

Quantitative Data & Performance Comparison

The table below summarizes the typical chromatographic performance of 2,6-dihydroxy-2,6-dimethylheptan-4-one under the described isocratic conditions.

Chromatographic ParameterStandard C18 (Reverse-Phase)Specialized RP / Mixed-Mode
Retention Time ( tR​ ) 1.8 min (near void volume)5.4 min
Retention Factor ( k′ ) 0.2 (Insufficient)2.6 (Optimal)
Peak Asymmetry ( Tf​ ) 1.85 (Severe tailing)1.05 (Symmetrical)
Theoretical Plates ( N ) < 2,000> 12,000
Phase Collapse Risk High (at 5% organic)Negligible
MS Desolvation Efficiency Poor (co-elution with salts)Excellent (retained past void)

Data Synthesis: The standard C18 column fails to provide meaningful retention, causing the highly polar analyte to elute in the void volume where matrix suppression in LC-MS is most severe. Conversely, the specialized mixed-mode/low-silanol column leverages secondary hydrogen-bonding interactions, achieving a k′ of 2.6. This not only resolves the analyte from early-eluting matrix interferences but also dramatically improves peak symmetry and theoretical plate count.

Conclusion

For highly polar, neutral aliphatics like 2,6-dihydroxy-2,6-dimethylheptan-4-one, standard reverse-phase chromatography is fundamentally inadequate. As demonstrated by the experimental logic and comparative data, transitioning to a mixed-mode or specialized polar-retentive stationary phase is not merely an optimization step—it is a mechanistic requirement for robust, reproducible, and MS-compatible quantification.

Sources

Safety & Regulatory Compliance

Safety

2,6-Dihydroxy-2,6-dimethylheptan-4-one proper disposal procedures

As a Senior Application Scientist, I recognize that supplying high-purity chemical reagents is only one part of our commitment to the scientific community. True partnership means providing researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that supplying high-purity chemical reagents is only one part of our commitment to the scientific community. True partnership means providing researchers, scientists, and drug development professionals with the precise, self-validating operational frameworks necessary to handle and dispose of materials safely, compliantly, and efficiently.

The following technical guide outlines the fundamental physicochemical properties, hazard causality, and step-by-step disposal methodologies for 2,6-Dihydroxy-2,6-dimethylheptan-4-one (also known as triacetone alcohol). By understanding the why behind these procedures, laboratories can optimize their waste management workflows, ensure regulatory compliance, and protect personnel.

Physicochemical Causality & Hazard Assessment

To design an effective disposal and handling protocol, we must first analyze the intrinsic properties of the molecule. 2,6-Dihydroxy-2,6-dimethylheptan-4-one is an aliphatic ketone flanked by two tertiary alcohol groups. These functional groups dictate both its physical state at room temperature and its specific toxicological hazards.

PropertyValueOperational Implication
Chemical Name 2,6-Dihydroxy-2,6-dimethylheptan-4-oneMust be written fully on EPA waste labels; do not use abbreviations like "TAA"[1].
CAS Number 3682-91-5Primary identifier for laboratory inventory and SDS tracking[2].
Molecular Formula C9H18O3Lacks halogens; qualifies for standard non-halogenated organic waste streams.
Melting Point ~57.25 °CExists as a solid at room temperature; dictates mechanical (dry) spill cleanup[3].
Flash Point 144 °CCombustible, but poses a low flammability risk under standard ambient conditions[3].
GHS Hazard H319 (Eye Irritant Category 2)Tertiary hydroxyl groups disrupt corneal lipid bilayers; mandates tight chemical safety goggles[2].

Causality-Driven Safety Insight: Because this compound is a solid at standard ambient temperature (melting point ~57.25 °C)[3], pure chemical spills should never be treated with liquid spill absorbents. Adding liquids unnecessarily increases the volume of hazardous waste and complicates disposal. Furthermore, the primary hazard is severe eye irritation (H319)[2]. Standard safety glasses are insufficient; tightly sealed chemical splash goggles are a strict requirement during all handling and disposal procedures.

Waste Segregation Logic & Environmental Compliance

When 2,6-Dihydroxy-2,6-dimethylheptan-4-one is utilized in synthetic workflows, it is typically dissolved in organic solvents. The classification of this waste depends entirely on the solvent matrix.

Because the pure compound is a non-halogenated aliphatic molecule, it must be segregated into Non-Halogenated Organic Waste streams whenever possible. Mixing non-halogenated waste with halogenated solvents (e.g., dichloromethane, chloroform) forces the entire container to be classified as halogenated. Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic environmental dioxins, which exponentially increases institutional disposal costs[4].

G Start Waste Generated: 2,6-Dihydroxy-2,6-dimethylheptan-4-one CheckState Determine Physical State (Pure Solid vs. Solution) Start->CheckState Solid Pure Solid / Powder CheckState->Solid Liquid Dissolved in Solvent CheckState->Liquid SolidWaste Dispose in Solid Organic Waste Container Solid->SolidWaste HalogenCheck Check Solvent Type Liquid->HalogenCheck NonHal Non-Halogenated Solvent (e.g., Acetone, EtOH) HalogenCheck->NonHal Hal Halogenated Solvent (e.g., DCM, Chloroform) HalogenCheck->Hal Incineration Send to EHS for Incineration NonHal->Incineration Non-Halogenated Liquid Waste Hal->Incineration Halogenated Liquid Waste SolidWaste->Incineration

Decision tree for the classification and disposal of 2,6-Dihydroxy-2,6-dimethylheptan-4-one.

Step-by-Step Operational Methodologies

The following self-validating protocols ensure compliance with the EPA’s Resource Conservation and Recovery Act (RCRA) Subpart K regulations for laboratory waste generation[5].

Protocol A: Routine Disposal of Solvent-Dissolved Waste

Context: Executed when the compound is part of a post-reaction mixture or dissolved in a solvent matrix.

  • Matrix Verification: Confirm whether the solvent containing the compound is halogenated or non-halogenated. Ensure no incompatible chemicals (e.g., strong inorganic acids or oxidizers) are present in the mixture.

  • Container Selection: Select the appropriate Satellite Accumulation Area (SAA) carboy. The container must be chemically compatible with the solvent (typically high-density polyethylene, HDPE).

  • Controlled Transfer: Using a compatible funnel, carefully transfer the solution into the carboy.

  • Immediate Sealing (Critical Step): Remove the funnel and cap the carboy tightly immediately after the transfer. EPA regulations strictly mandate that hazardous waste containers remain closed at all times except when actively adding or removing waste[1].

  • Log Documentation: Update the hazardous waste tag attached to the container. Write the full chemical name ("2,6-Dihydroxy-2,6-dimethylheptan-4-one") and the estimated concentration.

Protocol B: Pure Solid Spill Cleanup

Context: Executed in the event of an accidental spill of the pure, unreacted compound.

  • Secure & Protect: Restrict access to the spill zone. Don standard PPE: nitrile gloves, a flame-resistant lab coat, and tightly sealed chemical splash goggles[2].

  • Mechanical Collection: Because the compound is a solid at room temperature, do not apply liquid spill pads. Use a dedicated, chemical-resistant brush and dustpan to sweep up the powder. This mechanical action prevents the compound from dissolving, spreading, and generating excess waste volume.

  • Primary Containerization: Transfer the swept solid into a sealable, wide-mouth plastic container.

  • Residual Decontamination: Dampen a standard paper towel with a minimal volume of a volatile, non-halogenated solvent (such as acetone) to wipe up any remaining microscopic dust from the benchtop or floor. Dispose of this contaminated towel directly into the solid waste container.

  • Labeling & EHS Transfer: Affix a label reading "Hazardous Waste - Solid 2,6-Dihydroxy-2,6-dimethylheptan-4-one" to the container. Submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department to arrange for final off-site incineration.

References

  • Title: 4-Heptanone, 2,6-dihydroxy-2,6-dimethyl- | C9H18O3 | CID 77259 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 2,6-dihydroxy-2,6-dimethylheptan-4-one (CAS 3682-91-5) Basic Information Source: LookChem URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K) Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Chemical Waste Management Guidelines Source: Columbia University Research Safety URL: [Link]

  • Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dihydroxy-2,6-dimethylheptan-4-one
Reactant of Route 2
2,6-Dihydroxy-2,6-dimethylheptan-4-one
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